molecular formula C11H9ClN2O3 B1463506 methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 1251922-73-2

methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B1463506
CAS No.: 1251922-73-2
M. Wt: 252.65 g/mol
InChI Key: XUSFRBSQMWKUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that contains a pyrrolo[3,2-b]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of functional groups such as the formyl and carboxylate groups makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent.

    Chlorination: The chlorination step can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Esterification: The carboxylate group is introduced through esterification reactions using methanol and acid catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Methyl 5-chloro-6-carboxy-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

    Reduction: Methyl 5-chloro-6-hydroxymethyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

    Industry: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-6-formyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Lacks the methyl group at the nitrogen atom.

    Methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate: Has the carboxylate group at a different position.

    Methyl 5-bromo-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Contains a bromine atom instead of chlorine.

Uniqueness

Methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both formyl and carboxylate groups provides multiple sites for chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

methyl 5-chloro-6-formyl-1-methylpyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-14-8-3-6(5-15)10(12)13-7(8)4-9(14)11(16)17-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSFRBSQMWKUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C=C(C(=N2)Cl)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Reactant of Route 5
methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Reactant of Route 6
methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.